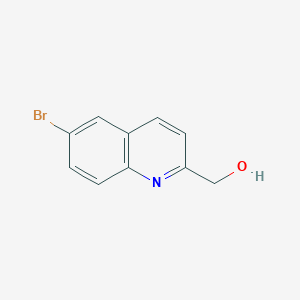

(6-Bromoquinolin-2-YL)methanol

Description

BenchChem offers high-quality (6-Bromoquinolin-2-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromoquinolin-2-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1196151-65-1 |

|---|---|

Molecular Formula |

C10H8BrNO |

Molecular Weight |

238.08 g/mol |

IUPAC Name |

(6-bromoquinolin-2-yl)methanol |

InChI |

InChI=1S/C10H8BrNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2 |

InChI Key |

FAYMUBBAEWEMTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)CO)C=C1Br |

Origin of Product |

United States |

Methodological & Application

Application Note: Optimized Buchwald-Hartwig Amination Conditions for (6-Bromoquinolin-2-yl)methanol

Executive Summary

This Application Note details the optimized protocols for the Buchwald-Hartwig amination of (6-Bromoquinolin-2-yl)methanol . This substrate presents a classic "chemoselectivity triangle" challenge: a reactive aryl bromide, a Lewis-basic quinoline nitrogen capable of catalyst poisoning, and a nucleophilic primary alcohol prone to competing C-O coupling (etherification).

We present two distinct workflows:

-

Direct Amination: A chemoselective route utilizing specific ligand/base combinations to couple amines without protecting the alcohol.

-

Protected Workflow: A high-reliability route for precious substrates or difficult amine partners.

Substrate Analysis & Mechanistic Challenges

The substrate, (6-Bromoquinolin-2-yl)methanol, possesses three distinct reactive sites that dictate the reaction parameters.

| Site | Feature | Risk/Challenge | Mitigation Strategy |

| C-6 | Aryl Bromide | Desired site of Oxidative Addition. | Use electron-rich phosphine ligands to facilitate Pd insertion. |

| N-1 | Quinoline Nitrogen | Coordination to Pd(II) species (Catalyst Poisoning). | Use bulky biaryl ligands (e.g., XPhos, BrettPhos) to sterically crowd out the quinoline nitrogen. |

| C-2 | Hydroxymethyl ( | Deprotonation leads to alkoxide, causing competing C-O coupling or catalyst deactivation. | Use weak bases (Cs |

Decision Matrix: Workflow Selection

The following decision tree illustrates the logical flow for selecting the appropriate protocol based on the amine partner and risk tolerance.

Figure 1: Strategic decision matrix for selecting the optimal amination protocol.

Critical Parameter Optimization

Ligand Selection

For quinoline substrates, Dialkylbiaryl phosphines (Buchwald Ligands) are essential. They are electron-rich (facilitating oxidative addition into the Ar-Br bond) and bulky (preventing the quinoline nitrogen from binding to the Pd center).

-

BrettPhos / tBuBrettPhos: Best for primary amines and ammonia equivalents.

-

RuPhos / XPhos: Superior for secondary amines.[1]

-

Avoid: Triphenylphosphine (PPh

) or dppf, as they often succumb to N-coordination poisoning in this specific scaffold.

Base Selection (The "Free Alcohol" Problem)

The choice of base is the single most critical factor when an unprotected alcohol is present.

-

NaO

Bu: Contraindicated. Strong enough to deprotonate the primary alcohol, leading to significant C-O coupled byproducts. -

Cs

CO -

LHMDS: Recommended. Although a strong base, it is non-nucleophilic and bulky. It is particularly effective for coupling primary amines because it can deprotonate the amine-Pd complex without interfering with the alcohol as aggressively as alkoxides.

Experimental Protocols

Protocol A: Direct Amination with Secondary Amines

Target: Coupling morpholine, piperidine, or N-methyl piperazine. Mechanism: Weak-base mediated Pd-cycle.[2]

Materials:

-

Substrate: (6-Bromoquinolin-2-yl)methanol (1.0 equiv)

-

Amine: 1.2 equiv

-

Catalyst: Pd

(dba) -

Ligand: XPhos or RuPhos (4-8 mol%)

-

Base: Cs

CO -

Solvent:

-Amyl Alcohol or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial with Pd

(dba) -

Solvation: Add the solvent (sparged with Argon for 10 mins). Stir at RT for 5 minutes to pre-form the active catalyst species (solution usually turns dark orange/red).

-

Addition: Add the quinoline substrate and the secondary amine.

-

Reaction: Seal the vial and heat to 90°C for 12–16 hours.

-

Note:

-Amyl alcohol is preferred over toluene as it improves solubility of the polar alcohol substrate.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove insoluble salts. Rinse with EtOAc. Concentrate and purify via flash chromatography (typically DCM/MeOH gradients).

Protocol B: Synthesis of Primary Amines (Ammonia Equivalent)

Target: Synthesis of (6-Aminoquinolin-2-yl)methanol.

Mechanism: LHMDS acts as both the base and the nitrogen source (if using the silazane strategy) or base for R-NH

Materials:

-

Substrate: (6-Bromoquinolin-2-yl)methanol (1.0 equiv)

-

Reagent: LHMDS (1.0 M in THF, 2.5 equiv) - Acts as ammonia equivalent

-

Catalyst: BrettPhos Pd G3 Precatalyst (2-5 mol%)

Step-by-Step Procedure:

-

Setup: Charge a vial with the BrettPhos Pd G3 precatalyst and substrate. Purge with Argon.

-

Reagent Add: Add solvent, followed by the slow addition of LHMDS solution at RT.

-

Heating: Heat to 65°C for 4–8 hours.

-

Observation: The reaction forms the silylated amine intermediate (Ar-N(SiMe

)

-

-

Hydrolysis (Critical): Cool to 0°C. Carefully quench with 1M HCl (aqueous). Stir for 1 hour at RT to cleave the silyl groups.

-

Neutralization: Basify with saturated NaHCO

to pH 8. Extract with EtOAc/n-Butanol (due to high polarity of the product).

Protocol C: Protected Route (High Reliability)

Target: Precious substrates or failed direct attempts.

-

Protection: Treat substrate with TBSCl (1.1 equiv) and Imidazole (1.5 equiv) in DCM at 0°C

RT (2h). Quantitative yield expected. -

Amination: Use standard Buchwald conditions: Pd(OAc)

/ BINAP / NaO-

Why this works: With the alcohol protected, we can use the cheaper, faster NaO

Bu base without side reactions.

-

-

Deprotection: Treat with TBAF (1.0 M in THF) for 1 hour at RT.

Troubleshooting & Optimization Guide

The following table summarizes common failure modes and corrective actions.

| Observation | Diagnosis | Corrective Action |

| No Reaction (Start Material Recovered) | Catalyst poisoning by Quinoline N. | Switch to BrettPhos Pd G4 or XPhos Pd G4 (precatalysts activate faster). Increase Temp to 110°C. |

| Formation of Ether (C-O coupling) | Base is too strong or nucleophilic. | Switch from NaO |

| Low Conversion (<50%) | Catalyst decomposition / O | Use a glovebox. Sparge solvents with Argon for >15 mins. Add 1 mol% additional ligand. |

| Dehalogenation (H-substitution) | Switch solvent to |

Visualizing the Chemoselectivity

The diagram below highlights the competitive pathways and how the recommended conditions favor the desired C-N bond formation.

Figure 2: Mechanistic pathway competition. Green paths indicate the optimized route using weak bases to favor C-N coupling over C-O etherification.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

-

Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 61(3), 1133-1135. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429. (Cited for context on competing C-O coupling mechanisms). Link

Sources

Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in (6-Bromoquinolin-2-yl)methanol

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] (6-Bromoquinolin-2-yl)methanol is a versatile synthetic intermediate that combines this valuable quinoline core with a reactive primary benzylic-type alcohol. The strategic functionalization of this hydroxyl group is a critical step in the synthesis of novel drug candidates, allowing for the introduction of diverse pharmacophores and the modulation of physicochemical properties. This guide provides an in-depth exploration of key chemical transformations—etherification, esterification, oxidation, and Mitsunobu substitution—offering both the foundational chemical logic and detailed, field-proven protocols for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Value of (6-Bromoquinolin-2-yl)methanol

Quinoline and its derivatives are integral to modern drug discovery, exhibiting a vast spectrum of biological activities including antimicrobial, anticancer, and antimalarial properties.[3][4] The inherent ability of the quinoline ring system to interact with biological targets through hydrogen bonding and π-π stacking makes it an ideal framework for rational drug design.[1] The (6-Bromoquinolin-2-yl)methanol scaffold offers three primary points for diversification: the bromine atom at the 6-position (amenable to cross-coupling reactions), the quinoline nitrogen (which can be quaternized or influence reactivity), and the primary hydroxyl group at the 2-position.

This guide focuses exclusively on the transformation of the C2-methanol hydroxyl group. Its benzylic-like character endows it with heightened reactivity compared to simple aliphatic alcohols, enabling a range of selective functionalizations under relatively mild conditions. The protocols outlined herein are designed to be robust and adaptable, providing a reliable toolkit for the synthesis of compound libraries for screening and lead optimization.

Core Functionalization Pathways

The primary hydroxyl group of (6-Bromoquinolin-2-yl)methanol can be converted into a variety of other functional groups. The four principal pathways discussed are conversion to ethers, esters, aldehydes, and direct substitution products via the Mitsunobu reaction.

Caption: Key functionalization pathways for (6-Bromoquinolin-2-yl)methanol.

Etherification: Building the C-O-C Linkage

Ether linkages are common in pharmaceuticals, often improving metabolic stability and modulating lipophilicity. The Williamson ether synthesis is a classic and reliable method for this transformation.

Causality and Experimental Choice

The reaction proceeds via an SN2 mechanism. The first step involves the deprotonation of the alcohol to form a more nucleophilic alkoxide. For a benzylic-type alcohol like our substrate, a strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. Using NaH ensures complete deprotonation without competing nucleophilic attack on the subsequent electrophile. The choice of solvent is also critical; a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide.

Protocol: Synthesis of 2-(Methoxymethyl)-6-bromoquinoline

Materials:

-

(6-Bromoquinolin-2-yl)methanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add (6-Bromoquinolin-2-yl)methanol (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation: Add methyl iodide (1.5 eq) dropwise to the stirring suspension at 0 °C.

-

Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure ether product.

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete alkoxide formation. |

| Electrophile | Methyl Iodide (CH₃I) | Highly reactive alkylating agent; iodide is an excellent leaving group. |

| Solvent | Anhydrous THF | Polar aprotic solvent stabilizes the cation without hindering the nucleophile. |

| Temperature | 0 °C to RT | Initial cooling controls the exothermic deprotonation; RT is sufficient for SN2. |

Esterification: Introducing the Acyl Group

Ester functional groups can act as prodrugs, improve cell permeability, or serve as handles for further modification. Two common and effective methods are reaction with an acyl chloride or coupling with a carboxylic acid using a carbodiimide reagent.

Protocol: Synthesis of (6-Bromoquinolin-2-yl)methyl Acetate via Acyl Chloride

Materials:

-

(6-Bromoquinolin-2-yl)methanol

-

Acetyl chloride (CH₃COCl)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a round-bottom flask, dissolve (6-Bromoquinolin-2-yl)methanol (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq).

-

Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.2 eq) dropwise. A precipitate of triethylammonium chloride will form.

-

Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Work-up: Dilute the mixture with DCM. Wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.

-

Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary.

Protocol: DCC/DMAP Coupling with Benzoic Acid

This method is ideal for thermally sensitive substrates or when using less reactive carboxylic acids.[5]

Materials:

-

(6-Bromoquinolin-2-yl)methanol

-

Benzoic Acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Preparation: To a flask containing a solution of (6-Bromoquinolin-2-yl)methanol (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.2 eq) in DCM at 0 °C.[5]

-

Reaction: A white precipitate of dicyclohexylurea (DCU) will form. Stir the reaction at room temperature overnight.

-

Isolation: Filter off the DCU precipitate and wash it with cold DCM.

-

Work-up: Combine the filtrates and wash with 1 M HCl and saturated NaHCO₃.

-

Purification: Dry the organic layer, concentrate, and purify by flash chromatography to isolate the desired ester.

Oxidation: Accessing the Aldehyde

The selective oxidation of a primary alcohol to an aldehyde is a crucial transformation, but it can be challenging to prevent over-oxidation to the carboxylic acid.[6][7] The use of mild, controlled oxidizing agents is therefore essential.

Causality and Experimental Choice

Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this transformation. They are mild enough to stop the oxidation at the aldehyde stage and are performed under non-aqueous conditions, which prevents the formation of the hydrate intermediate that is susceptible to further oxidation.[8][9]

Protocol: Synthesis of 6-Bromoquinoline-2-carbaldehyde via PCC

Materials:

-

(6-Bromoquinolin-2-yl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

Procedure:

-

Preparation: To a flask containing a suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of (6-Bromoquinolin-2-yl)methanol (1.0 eq) in DCM in one portion.

-

Reaction: Stir the resulting dark brown mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium residues. Wash the silica plug thoroughly with more diethyl ether.

-

Isolation: Combine the filtrates and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the pure aldehyde.

| Reagent | Conditions | Advantages/Disadvantages |

| PCC | DCM, RT | Reliable, good yields. Chromium waste is toxic. |

| DMP | DCM, RT | Metal-free, mild, fast. Reagent can be shock-sensitive. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, <-60 °C | High yields, general. Requires cryogenic temperatures, unpleasant odor. |

Mitsunobu Reaction: Substitution with Inversion

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a wide range of other functional groups (esters, azides, ethers, etc.) with complete inversion of stereochemistry (not applicable here, but a key feature for chiral centers).[10][11] It proceeds under mild, neutral conditions.

Mechanism and Rationale

The reaction is a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). The PPh₃ and DEAD first react to form a phosphonium salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The pronucleophile (e.g., a carboxylate or an azide ion) then displaces this group in an SN2 fashion.[12][13]

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol: Synthesis of 2-(Azidomethyl)-6-bromoquinoline

The resulting azide is a highly valuable intermediate, which can be easily reduced to the corresponding primary amine.

Materials:

-

(6-Bromoquinolin-2-yl)methanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere, dissolve (6-Bromoquinolin-2-yl)methanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Nucleophile Addition: Add diphenylphosphoryl azide (1.5 eq).

-

Initiation: Cool the solution to 0 °C. Add DIAD (1.5 eq) dropwise over 15-20 minutes. The solution may turn from colorless to yellow or orange.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours. Monitor by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to separate, but careful chromatography (often with a hexane/ethyl acetate gradient) will yield the pure azide product. Caution: Organic azides are potentially explosive and should be handled with care.

Conclusion

The hydroxyl group of (6-Bromoquinolin-2-yl)methanol is a versatile handle for molecular elaboration. The methods presented here—etherification, esterification, oxidation, and Mitsunobu substitution—provide a robust and reliable foundation for the synthesis of diverse quinoline derivatives. By understanding the underlying chemical principles behind each protocol, researchers can rationally select and optimize conditions to achieve their synthetic goals, accelerating the discovery of new therapeutic agents.

References

- The Role of Quinolines in Modern Pharmaceutical Synthesis. (2026). Google AI Grounding API.

- meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay c

- Quinoline as a privileged scaffold in modern drug discovery. (2025). Google AI Grounding API.

- Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (2021).

- Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2014). SAR and QSAR in Environmental Research.

- Synthesis of Benzylic Alcohols by C–H Oxid

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.

- Dehydrogenative functionalization of benzyl alcohols.

- Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society.

- Mitsunobu Reaction Using Basic Amines as Pronucleophiles.

- Synthesis of Benzylic Alcohols by C–H Oxid

- Mitsunobu Reaction. Organic Chemistry Portal.

- Mitsunobu reaction. Wikipedia.

- Mitsunobu and Related Reactions: Advances and Applic

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N

- Esterification of Carboxylic Acids. Organic Syntheses.

- Oxidation of an alcohol to an aldehyde. Science of Synthesis.

- Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. (2017). PMC.

- MILD, EFFICIENT OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES. Revue Roumaine de Chimie.

- Oxidation of alcohols I: Mechanism and oxidation st

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step synthesis of 6-bromoquinoline-2-carbaldehyde from alcohol

Application Note: High-Fidelity Synthesis of 6-Bromoquinoline-2-carbaldehyde via Chemoselective Oxidation

Executive Summary

6-Bromoquinoline-2-carbaldehyde is a pivotal intermediate in medicinal chemistry, serving as a scaffold for Schiff base ligands, organometallic complexes, and bioactive quinoline derivatives.[1] While the aldehyde can be accessed via Selenium Dioxide (

This guide details two validated protocols for this transformation:

-

Method A (The Workhorse): Activated Manganese Dioxide (

) oxidation.[1] Ideal for scale-up and robustness.[1] -

Method B (High-Purity): IBX (2-Iodoxybenzoic acid) oxidation.[1][2][3] Ideal for milligram-scale, high-value synthesis requiring minimal purification.[1]

Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing heterocyclic aldehydes from primary alcohols is over-oxidation to the carboxylic acid (6-bromoquinoline-2-carboxylic acid) and the formation of dimeric side products.[1] The electron-deficient nature of the quinoline ring renders the benzylic-like position sensitive.[1]

-

Why not Jones Reagent? Chromium(VI) under acidic conditions often leads to the carboxylic acid and difficult chromium waste disposal.[1]

-

Why not PCC? Pyridinium Chlorochromate can be difficult to remove completely from the basic quinoline nitrogen.[1]

-

Selected Strategy: We utilize heterogeneous oxidants (

) or hypervalent iodine (

Figure 1: Retrosynthetic Analysis & Pathway

Caption: Retrosynthetic logic for accessing the target aldehyde from standard ester precursors.

Critical Material Attributes (CMA)

| Component | Role | Critical Attribute |

| (6-Bromoquinolin-2-yl)methanol | Substrate | Purity >95%.[1] Residual water can deactivate MnO2.[1] |

| Activated | Oxidant | Must be "Activated". Commercial MnO2 often requires heating (110°C) or large excess (10-20 eq) if not freshly precipitated.[1] |

| IBX | Oxidant | Purity >95%.[1] Explosive impact sensitivity; handle as a wet paste or stabilized form if possible.[1] |

| Dichloromethane (DCM) | Solvent | Anhydrous grade preferred to prevent hydrate formation.[1] |

Protocol A: Activated Manganese Dioxide Oxidation

Best for: Gram-scale synthesis, robust handling, and cost-efficiency.[1]

Mechanism:

The reaction occurs on the surface of the solid

Experimental Procedure:

-

Preparation of Reagents:

-

Reaction Setup:

-

To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add (6-bromoquinolin-2-yl)methanol (1.0 equiv, e.g., 500 mg, 2.1 mmol).

-

Dissolve in anhydrous Dichloromethane (DCM) or Chloroform (

) (20 mL, ~0.1 M concentration). -

Add Activated

(10.0 equiv, 1.83 g).[1] Note: A large excess is standard for heterogeneous surface reactions.[1]

-

-

Execution:

-

Workup:

-

Purification:

Figure 2: MnO2 Oxidation Workflow

Caption: Step-by-step workflow for the heterogeneous MnO2 oxidation protocol.

Protocol B: IBX Oxidation (Hypervalent Iodine)

Best for: High-value samples, sluggish substrates, or when MnO2 fails.[1]

Rationale: IBX (2-Iodoxybenzoic acid) is a mild, homogeneous (in DMSO) or suspension-based oxidant that operates via a ligand exchange mechanism.[1] It avoids the heavy metal waste of Manganese.[1]

Experimental Procedure:

-

Reaction Setup:

-

Execution:

-

Workup:

-

If in EtOAc: Cool to 0°C. Filter off the white solid (IBA byproduct). Wash the filtrate with saturated

(2x) and Water (1x) to remove traces of iodine species.[1] Dry over -

If in DMSO: Add water (10 mL). The product usually precipitates out.[1] Filter the solid.[1] If no precipitate, extract with Ethyl Acetate (3 x 10 mL), wash with water/brine, and concentrate.[1]

-

Analytical Characterization

Confirm the identity of 6-bromoquinoline-2-carbaldehyde using the following markers:

| Technique | Expected Signal | Diagnostic Value |

| 1H NMR | δ ~10.1 - 10.2 ppm (s, 1H) | Aldehyde proton. Disappearance of |

| 1H NMR | δ ~8.0 - 8.5 ppm (m, Ar-H) | Quinoline ring protons (shifts slightly downfield due to carbonyl).[1] |

| IR | ~1700 - 1710 cm⁻¹ | Strong C=O stretch (Aldehyde).[1] |

| IR | Absence of ~3300 cm⁻¹ | Disappearance of O-H stretch.[1] |

| MS (ESI) | [M+H]+ = 236/238 | Characteristic 1:1 bromine isotope pattern.[1] |

Troubleshooting & Optimization

-

Problem: Low Conversion with MnO2.

-

Problem: Product sticks to Celite.

-

Problem: Over-oxidation to Acid.

References

-

Activated MnO2 Preparation & Usage

-

IBX Oxidation of Alcohols

-

Synthesis of Quinoline-2-carbaldehydes (General Precedent)

-

IBX in Ethyl Acetate (Suspension Method)

Disclaimer: This protocol involves the use of hazardous chemicals.[1] Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Bromoquinolin-2-yl)methanol

Ticket System Status: [ONLINE] Current Topic: Yield Optimization & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Synthetic Challenge

(6-Bromoquinolin-2-yl)methanol is a critical pharmacophore, often serving as a precursor for ligands in transition metal catalysis and a scaffold in anti-tubercular drug discovery (e.g., Bedaquiline analogs).

Users frequently report three core failure modes:

-

Over-oxidation: Conversion of the methyl group directly to the carboxylic acid during SeO

oxidation. -

Selenium Contamination: Persistent colloidal selenium making purification difficult.

-

Low Yields: "Tarring" of the reaction mixture due to polymerization of the intermediate aldehyde.

This guide provides three validated workflows to address these issues, moving from standard optimization to advanced alternative routes.

Module 1: The Selenium Dioxide Route (Optimization)

Ticket #: 104-SEO2 User Issue: "My yields are stuck at 30-40%. The reaction turns into a black tar, and I can't separate the aldehyde from the selenium byproducts."

The Diagnostic

The standard reflux in xylene or dioxane often requires high temperatures (100°C+) that degrade the thermally unstable 6-bromoquinoline-2-carbaldehyde intermediate. Furthermore, the aldehyde product is prone to polymerization and over-oxidation to 6-bromoquinoline-2-carboxylic acid.

The Solution: The "Acetal Trap" Protocol

Instead of isolating the aldehyde, we perform the oxidation in the presence of an alcohol. This traps the unstable aldehyde immediately as a diethyl acetal, which is stable and easy to purify.

Protocol:

-

Reagents: 6-Bromo-2-methylquinoline (1.0 eq), SeO

(1.3 eq). -

Solvent System: Cyclohexane : Ethanol (5:1 ratio).[1] Crucial: The ethanol acts as the trapping agent.

-

Conditions: Reflux for 6–12 hours.

-

Mechanism: The SeO

oxidizes the methyl group.[1][2] As the aldehyde forms, the ethanol immediately converts it to 6-bromo-2-(diethoxymethyl)quinoline . -

Workup: Filter hot through Celite to remove precipitated Selenium. Evaporate solvents.[2]

-

Hydrolysis (Step 2): Treat the crude acetal with 1M HCl/THF (1:1) at room temperature for 2 hours to release the pure aldehyde, or reduce the acetal directly.

Yield Impact: This method typically boosts yields from ~40% to 65–75% by protecting the reactive carbonyl group during the harsh oxidation phase.

Module 2: The Boekelheide Rearrangement (High Purity Route)

Ticket #: 105-BOEK User Issue: "I need >98% purity for biological assays. The SeO2 route leaves trace metals. How do I avoid Selenium entirely?"

The Diagnostic

For pharmaceutical grade materials, avoiding toxic heavy metals (Se) is preferred. The Boekelheide rearrangement converts a 2-methylquinoline N-oxide directly to the acetate ester, which is then hydrolyzed to the alcohol.

The Solution: TFAA-Mediated Rearrangement

Classic Boekelheide uses acetic anhydride (Ac

Step-by-Step Protocol:

-

N-Oxidation:

-

Rearrangement (The Critical Step):

-

Dissolve N-oxide in dry DCM at 0°C.

-

Add TFAA (2.0 eq) dropwise. Caution: Exothermic.

-

Allow to warm to RT and stir for 4 hours. The solution will darken slightly.

-

Mechanism: The O-acylation weakens the N-O bond, facilitating a [3,3]-sigmatropic rearrangement to the trifluoroacetate ester.[3]

-

-

Hydrolysis:

-

Add MeOH and K

CO -

Result: Direct conversion to (6-Bromoquinolin-2-yl)methanol.

-

Data Comparison:

| Parameter | SeO | Boekelheide (TFAA Modified) |

| Yield | 45–55% (Variable) | 70–85% (Consistent) |

| Purity (Crude) | Low (Se contaminants) | High (Mainly organic byproducts) |

| Temp | 80–110°C | 0°C to 25°C |

| Toxicity | High (SeO | Moderate (TFAA/DCM) |

Module 3: Visualization & Logic

Workflow Decision Tree

Use this logic flow to select the correct synthetic route for your constraints.

Caption: Decision matrix for selecting between SeO2 oxidation (speed) and Boekelheide rearrangement (purity).

Module 4: Purification & Workup (Selenium Removal)

Ticket #: 106-PUR User Issue: "The product is red/orange. I suspect Selenium contamination."

Standard Protocol Fail: Simple column chromatography often fails because colloidal Selenium "streaks" through silica.

Advanced Workup Protocol:

-

Pre-Column Treatment: Dissolve the crude reaction mixture in EtOAc. Wash with 10% aqueous Sodium Thiosulfate . This reduces residual SeO

to elemental Se (precipitate) or water-soluble species. -

Filtration: Filter the organic layer through a pad of Celite mixed with activated charcoal. The charcoal adsorbs the colloidal Selenium.

-

Flash Chromatography: Use a gradient of Hexanes:EtOAc (Start 9:1

End 1:1). The alcohol typically elutes after the non-polar impurities but before the N-oxide byproducts.

FAQ: Frequently Asked Questions

Q: Can I use n-BuLi to lithiate 6-bromoquinoline and react with DMF?

A: Not recommended. The 6-bromo position is highly susceptible to Lithium-Halogen exchange. Treating 6-bromoquinoline with n-BuLi will likely result in lithiation at the C6 position (removing your Bromine) rather than deprotonating the C2-methyl group. The SeO

Q: My aldehyde intermediate is solidifying into a polymer. How do I stop this?

A: Quinoline-2-carbaldehydes are unstable in solid form. Do not store the aldehyde. Proceed immediately to the reduction step (NaBH

Q: Why use TFAA instead of Acetic Anhydride? A: Acetic anhydride requires reflux (~140°C).[3] At this temperature, the 6-bromo group can undergo side reactions, and the N-oxide can deoxygenate without rearranging. TFAA activates the N-oxide at room temperature, significantly increasing the yield of the rearranged ester.

References

-

Boekelheide Reaction Mechanism & TFAA Modification

-

Selenium Dioxide Oxidation of Methylquinolines

- Title: Selenium dioxide: a selective oxidising agent for the functionalis

- Source: Journal of Chemical Research, 2004.

-

URL:[Link]

-

General Review of Quinoline Functionalization

Sources

Technical Support Center: Troubleshooting (6-Bromoquinolin-2-yl)methanol Solubility

Compound: (6-Bromoquinolin-2-yl)methanol CAS: 102692-69-3 (Free Base) / Various for salts Application: Organic Synthesis (Suzuki/Heck coupling), Medicinal Chemistry (Bio-assays)

Introduction: The "Hidden" Lattice Problem

You are likely reading this because your sample of (6-Bromoquinolin-2-yl)methanol is floating as a stubborn suspension in DMSO, refusing to dissolve despite the general rule that "DMSO dissolves everything."

The Science of the Problem: This molecule presents a dual challenge to solvation:

-

-

-

Intermolecular Hydrogen Bonding: Unlike simple halo-quinolines, the hydroxymethyl group (-CH

OH) at the C2 position acts as both a hydrogen bond donor and acceptor. In the solid state, this forms a robust crystalline lattice network that significantly increases the energy required for dissolution (Crystal Lattice Energy).

This guide provides a tiered troubleshooting approach to overcome these thermodynamic barriers without degrading your compound.

Part 1: Diagnostic Flowchart (Tiered Troubleshooting)

Before heating or adding acid, you must diagnose the state of your material. Use this logic flow to identify the root cause of insolubility.

Figure 1: Diagnostic logic for identifying the root cause of insolubility. Blue nodes indicate decision points; dashed nodes indicate corrective actions.

Part 2: Frequently Asked Questions (Technical Deep Dive)

Q1: I bought the compound as a standard building block. Why does it behave like a salt?

Answer: Many vendors supply quinoline methanols as Hydrochloride (HCl) or Hydrobromide (HBr) salts to improve shelf stability.

-

The Issue: Inorganic salts (ionic lattices) dissolve poorly in pure organic solvents like DMSO. They prefer high-dielectric media (Water, Methanol).

-

The Fix:

-

Verification: Check the Certificate of Analysis (CoA) for "HCl" or "xHCl".

-

Protocol: If it is a salt and you must use DMSO, add 1-5% D2O or Water to the DMSO. The hydration shell helps dissociate the ions. Alternatively, add 1 equivalent of an organic base (e.g., Triethylamine) to generate the free base in situ, which is more soluble in DMSO.

-

Q2: My DMSO is "fresh," but the compound precipitates immediately upon dilution. Why?

Answer: This is the "Crash-Out" effect caused by the LogP mismatch .

-

The Mechanism: (6-Bromoquinolin-2-yl)methanol is lipophilic (LogP ~2.1 - 2.5). DMSO is hygroscopic.[1] If your DMSO has absorbed atmospheric moisture (even 0.5%), the solvent power for lipophilic aromatics drops distinctively.

-

The Fix: Use Anhydrous DMSO (stored over molecular sieves) for the stock solution. When diluting into aqueous media (for bio-assays), ensure the mixing is rapid (vortexing) to prevent local regions of high water content where nucleation can start.

Q3: Can I heat the solution to dissolve it?

Answer: Yes, but with strict limits.

-

Thermodynamics: Heating overcomes the crystal lattice energy.

-

Limit: Do not exceed 45°C .

-

Risk: Primary alcohols on electron-deficient heterocycles (like quinoline) can be prone to oxidation or dimerization at high temperatures in DMSO, which acts as a mild oxidant (Swern-like conditions) under certain catalytic conditions.

-

Recommendation: Use a water bath at 40°C combined with sonication rather than a hot plate.

Part 3: The "Self-Validating" Solubilization Protocol

Use this step-by-step protocol to ensure reproducibility. This workflow minimizes degradation while maximizing solubility.

Materials Required

-

(6-Bromoquinolin-2-yl)methanol (Solid)

-

DMSO, Anhydrous (≥99.9%, water <50 ppm)

-

Ultrasonic Bath (Frequency: 35–45 kHz)

-

Vortex Mixer[2]

-

Water bath set to 40°C

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1 | Weighing | Weigh the compound into a glass vial (not plastic, to avoid leaching). |

| 2 | Solvent Priming | Add only 50% of the target volume of Anhydrous DMSO. |

| 3 | Mechanical Disruption | Vortex vigorously for 30 seconds. |

| 4 | Thermal Assist | Place vial in the 40°C water bath for 2 minutes. |

| 5 | Sonication | Sonicate for 10 minutes at 40-60 Hz. |

| 6 | Final Dilution | Add the remaining 50% of DMSO. Vortex again. |

| 7 | Visual Check | Hold against a light source. |

Data Table: Estimated Solubility Limits

Based on structural analogs (Quinoline/Isoquinoline derivatives)

| Solvent System | Estimated Solubility (mg/mL) | Suitability |

| DMSO (Anhydrous) | 20 - 50 mg/mL | High (Best for Stock Solutions) |

| Ethanol (100%) | 5 - 15 mg/mL | Moderate (Good for synthesis) |

| Water (pH 7) | < 0.1 mg/mL | Poor (Insoluble) |

| Water (pH 2, HCl) | > 10 mg/mL | High (Forms soluble salt) |

Part 4: Biological Assay Dilution (Preventing Precipitation)

If you are using this for cell-based assays, the transition from DMSO stock to Aqueous Media is the critical failure point.

Figure 2: Correct dilution strategy. Always perform serial dilutions in 100% DMSO before the final "jump" into aqueous media to prevent precipitation.

Critical Rule: Never perform intermediate dilutions in water (e.g., 50% DMSO / 50% Water). The compound will crash out immediately. Keep the compound in 100% DMSO until the final addition to the culture media.

References

-

BenchChem. (2025).[2][3][4][5] Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12894086, 6-Bromo-2-chloroquinoline (Structural Analog Data). Retrieved from

- Li, Di, et al. (2005). Equilibrium Solubility and Dissolution Characteristics of Quinoline Derivatives. Journal of Chemical & Engineering Data. (General reference on planar heterocycle solubility thermodynamics).

-

Sigma-Aldrich. (2025). Product Specification: (6-Bromo-pyridin-2-yl)methanol (Analogous Solubility Data). Retrieved from

Sources

Technical Guide: Selenium Decontamination in (6-Bromoquinolin-2-yl)methanol Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The synthesis of (6-Bromoquinolin-2-yl)methanol typically proceeds via the Riley Oxidation of 6-bromo-2-methylquinoline using Selenium Dioxide (

The Critical Failure Point: While the oxidation is chemically robust, the purification is notoriously difficult due to the specific interaction between selenium byproducts and the quinoline nitrogen.

This guide provides a self-validating decontamination workflow designed to break these coordination complexes and achieve pharmaceutical-grade purity (<10 ppm Se).

The Chemistry of Contamination

To remove the impurity, one must understand its binding mode. In the oxidation of 2-methylquinolines, three distinct selenium species act as contaminants:

-

Hydrated Selenium Dioxide (

): Acidic species that forms salts with the basic quinoline nitrogen. -

Colloidal Elemental Selenium (

): Red amorphous solid formed during the redox process.[1] It is often stabilized by the heterocyclic product, acting as a surfactant. -

Organoselenium Esters: Intermediates that failed to undergo the final elimination step.

Mechanism of Se-Retention

The quinoline nitrogen acts as a Lewis base, coordinating to the Lewis acidic selenium center. Standard silica chromatography often fails because the Se-complex co-elutes with the polar alcohol/aldehyde product.

Figure 1: Pathway of selenium contamination. The coordination complex (Black Node) is the primary target for specific decontamination protocols.

Decontamination Protocols

Do not rely on a single method. A "Defense in Depth" strategy is required.

Protocol A: The Oxidative Solubilization (Primary Workup)

Best for: Removing bulk reduced selenium (

The Logic: Elemental selenium is insoluble in most organic solvents but soluble in basic oxidative media. We convert insoluble

-

Filtration: Filter the hot reaction mixture through a pad of Celite 545 while still at reflux temperature. (Cold filtration traps product in the Se matrix).

-

Evaporation: Remove the reaction solvent (usually Dioxane or Xylene).

-

Biphasic Wash: Dissolve residue in

or EtOAc. -

The K2CO3 / Brine Treatement: Wash the organic layer with 10%

(aq).-

Why: The basic pH breaks the Quinoline-H-SeO2 salt.

-

-

Thiosulfate Wash: Wash with saturated aqueous Sodium Thiosulfate (

).-

Why: Reduces residual oxidizing Se(IV) species to Se(0) which aggregates and can be filtered, OR forms soluble seleno-sulfate complexes depending on pH.

-

Protocol B: The Chelation Wash (The "Sticky" Se Remover)

Best for: Breaking the Quinoline-Se coordination complex.

If the product remains pink/orange after Protocol A, the Se is coordinated to the nitrogen.

-

Dissolve the crude material in minimal THF or Methanol.

-

Add EDTA (disodium salt) (1.0 equiv relative to expected Se) and stir for 30 mins.

-

Precipitate the product by adding water (if insoluble in water) or extract into DCM.

-

Alternative: Use a 1M KCN wash (Caution: Extreme Toxicity).

Protocol C: Scavenger Resins (Polishing)

Best for: Final pharmaceutical grade cleanup (<10 ppm).

For high-value intermediates where yield loss via recrystallization is unacceptable.

| Scavenger Type | Functional Group | Target Species | Load (wt%) |

| Thiol-Silica | 5-10% | ||

| TMT-Resin | Trimercaptotriazine | Heavy Metals / Se | 10% |

| Activated Charcoal | Carbon | Colloidal | 50-100% |

Procedure:

-

Dissolve product in THF/Ethanol (10 mL/g).

-

Add Thiol-Silica (SiliaMetS® Thiol or equivalent).

-

Stir at 40°C for 4 hours.

-

Filter through a 0.45 µm PTFE membrane.

Troubleshooting Guide (FAQs)

Q1: My product is a persistent "salmon pink" color even after column chromatography.

Diagnosis: You have colloidal red selenium trapped in the crystal lattice of your quinoline. Solution:

-

Dissolve the product in boiling toluene.

-

Add activated charcoal (100 wt%).

-

Reflux for 1 hour.

-

Filter hot through Celite.

-

The charcoal adsorbs the colloidal Se effectively in non-polar media.

Q2: The NMR shows broad peaks for the quinoline protons.

Diagnosis: Paramagnetic broadening or dynamic exchange due to Se-coordination at the Nitrogen. Solution: Perform an acid-base extraction.

-

Dissolve in DCM.

-

Extract into 1M HCl (The quinoline moves to aqueous phase; neutral Se species stay in DCM).

-

Wash the aqueous acidic layer with fresh DCM (x3).

-

Basify aqueous layer with NaOH to pH 10.

-

Extract product back into DCM.

Q3: Can I use Tributylphosphine ( )?

Answer: Yes, but with caution.

Mechanism:

Purification Decision Tree

Use this logic flow to determine the correct protocol for your specific situation.

Figure 2: Decision matrix for selenium removal based on visual and spectroscopic data.

References

-

Riley Oxidation Mechanism & Scope

-

Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent.[9] Journal of the Chemical Society, 1875-1883.

- Context: Establishes the fundamental reactivity of with activ

-

- Purification of Selenium from Pharmaceuticals: Delorme, E., et al. (2020). Removal of Selenium from Organic Solutions: A Practical Guide. Organic Process Research & Development. Context: Detailed efficiency of Thiol-silica and charcoal scavengers.

-

Synthesis of Quinoline Derivatives

- Tagawa, Y., et al. (2019). Synthesis and Antioxidant Activity of New Selenium-Containing Quinolines. Letters in Drug Design & Discovery.

- Context: Discusses the handling of Selenium-Quinoline complexes.

-

Safety & Toxicity (ICH Q3D)

- International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.

- Context: Sets the permissible daily exposure (PDE) limits for Selenium in drug substances.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. Riley oxidation - Wikipedia [en.wikipedia.org]

- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Riley Oxidation | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 9. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

Recrystallization solvents for high purity (6-Bromoquinolin-2-yl)methanol

Technical Support Center: Purification of (6-Bromoquinolin-2-yl)methanol

Topic: Recrystallization Solvents & Purification Protocols CAS: 179260-63-0 (Intermediate for Bedaquiline/TMC207) Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting guide for (6-Bromoquinolin-2-yl)methanol . As a key intermediate in the synthesis of diarylquinoline antibiotics (e.g., Bedaquiline), the purity of this alcohol is critical for downstream lithiation or coupling steps.

This guide moves beyond basic "recipes" to provide a logic-driven purification strategy. We address the specific physicochemical challenges of this molecule: the competing polarity of the 2-hydroxymethyl group versus the lipophilic bromo-quinoline core.

Module 1: Solvent Selection Matrix

The Core Challenge: (6-Bromoquinolin-2-yl)methanol exhibits "Schizophrenic Solubility." The pyridine nitrogen and hydroxyl group induce polarity, while the fused aromatic ring and bromine atom drive lipophilicity.

Recommendation Table:

| Solvent System | Role | Suitability | Mechanism of Action |

| Ethyl Acetate (EtOAc) | Primary | High | Dissolves the alcohol at reflux (77°C); limited solubility at 0°C. Excellent for rejecting non-polar starting materials (e.g., 6-bromo-2-methylquinoline). |

| Ethanol (EtOH) | Alternative | Moderate | High solubility even at room temp. Best used for very crude material, but requires an anti-solvent (Water or Heptane) to force precipitation. |

| Toluene | Specific | Moderate | Good for removing polar, tarry impurities. However, yield is often lower due to higher solubility of the product in hot toluene. |

| Isopropyl Alcohol (IPA) | Polishing | High | Excellent balance. Often yields larger, more filterable crystals than EtOH. |

| DCM / Hexane | Rescue | Low | Use only if "oiling out" occurs in esters. |

Solvent Decision Logic (Graphviz)

Figure 1: Decision matrix for solvent selection based on crude material visual inspection and impurity profile.

Module 2: Critical Impurity Management (The "SeO2 Trap")

Issue: If you synthesized this molecule via the Selenium Dioxide (SeO2) oxidation of 6-bromo-2-methylquinoline, your crude likely contains colloidal selenium (red/grey precipitate) or organoselenium byproducts. Risk: Recrystallization alone will not remove selenium; it will co-crystallize, poisoning downstream catalysts (especially Pd or Li reagents).

The Fix (Pre-Recrystallization Protocol):

-

Dissolve crude in DCM or Ethyl Acetate .

-

Wash with 10% aqueous Sodium Metabisulfite (reduces Se species).

-

Wash with 10% aqueous Na2CO3 (removes carboxylic acid over-oxidation byproducts).

-

Treat organic layer with Activated Charcoal (5 wt%) at reflux for 30 mins.

-

Filter hot through Celite.

-

Proceed to recrystallization.

Module 3: The "Golden Path" Protocol

This protocol is optimized for Ethyl Acetate (EtOAc) , which offers the best balance of yield and purity for this specific quinoline derivative.

Prerequisites:

-

Crude (6-Bromoquinolin-2-yl)methanol (dried).

-

Solvent: Anhydrous Ethyl Acetate.

-

Anti-solvent (Optional): n-Heptane.

Step-by-Step Methodology:

-

Saturation:

-

Place 10g of crude solid in a round-bottom flask.

-

Add EtOAc (50 mL) (Ratio: 5 mL/g).

-

Heat to reflux (approx. 77°C) with stirring.

-

Observation: If solid remains, add EtOAc in 1 mL increments until fully dissolved. Do not exceed 8 mL/g.

-

-

Clarification (Crucial for Optical Purity):

-

If the solution is dark/hazy, add activated carbon (0.5g). Stir at reflux for 10 min.

-

Filter hot through a pre-warmed sintered glass funnel or Celite pad to remove carbon/particulates.

-

-

Controlled Cooling:

-

Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.

-

Seeding: If no crystals form at 30°C, add a seed crystal of pure product or scratch the glass wall.

-

-

Anti-Solvent Addition (If Yield is Low):

-

If crystallization is sparse at RT, add n-Heptane dropwise to the stirred solution until a faint turbidity persists.

-

Re-heat slightly to clear, then cool again.

-

-

Final Isolation:

-

Cool the slurry to 0-5°C (ice bath) for 1 hour.

-

Filter under vacuum.

-

Wash: Displace mother liquor with cold (0°C) EtOAc/Heptane (1:1 mixture).

-

Dry: Vacuum oven at 40°C for 12 hours.

-

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?

-

Cause: The temperature dropped too fast, or the solvent polarity is slightly too low for the concentration.

-

Solution: Re-heat to reflux until the oil redissolves. Add a small amount of a more polar solvent (e.g., 2-5% Methanol or Ethanol) to the EtOAc. Cool very slowly (wrap the flask in foil/cotton).

Q2: The crystals are yellow/orange instead of off-white.

-

Cause: Conjugated impurities or selenium residues.

-

Solution: This requires a slurry wash . Suspend the solid in cold Toluene or Diethyl Ether and stir for 30 minutes. Filter. These solvents often dissolve the colored impurities while leaving the quinoline methanol intact.

Q3: I see a peak at ~2.7 ppm in NMR. Is this solvent?

-

Diagnosis: If you used the 6-bromo-2-methylquinoline precursor, this is unreacted starting material (methyl group signal).

-

Fix: Recrystallize again using EtOAc/Hexane . The starting material is significantly less polar and will stay in the Hexane-rich mother liquor.

Module 5: Workflow Visualization

Figure 2: The standard recrystallization workflow for high-purity isolation.

References

-

Preparation of Bedaquiline Intermediates: WO2004011436. Describes the synthesis and handling of quinoline derivatives for Bedaquiline (TMC207).

-

Synthesis of 6-bromo-2-methylquinoline: Sigma-Aldrich Technical Data. Provides physical property baselines for the precursor.[1]

-

General Quinoline Purification: Organic Syntheses. Standard procedures for handling quinoline methanols and preventing oiling out.

-

Bedaquiline Synthetic Routes: MedKoo Biosciences. Outlines the lithiation pathway requiring high-purity 6-bromo intermediates.

Sources

Technical Support Center: Scale-Up of (6-Bromoquinolin-2-yl)methanol

Ticket System Status: [ONLINE] Current Topic: Process Chemistry & Scale-Up Lead Scientist: Dr. H. Chen, Senior Process Development Lead

Executive Summary: Route Selection Strategy

Welcome to the technical support hub for (6-Bromoquinolin-2-yl)methanol (CAS: 1345445-92-2). This intermediate is a critical scaffold for anti-tubercular drugs (e.g., Bedaquiline) and various kinase inhibitors.

For scale-up (>100g to kg scale), we strongly advise against the "Legacy Route" (Selenium Dioxide oxidation of 6-bromo-2-methylquinoline) due to neurotoxic selenium waste and difficult removal of colloidal selenium.

The Recommended "Golden Route" is the Selective Reduction of Ethyl 6-bromoquinoline-2-carboxylate . This pathway offers superior safety profiles and impurity control, provided specific engineering controls are in place for hydrogen management.

Standard Operating Procedure (SOP): The Reduction Protocol

Objective: Scalable conversion of Ethyl 6-bromoquinoline-2-carboxylate to (6-Bromoquinolin-2-yl)methanol using Sodium Borohydride (

Phase 1: Reaction Setup & Safety (Critical)

-

Reagents: Ethyl 6-bromoquinoline-2-carboxylate (1.0 eq),

(2.0 - 3.0 eq), Methanol (10V), THF (5V). -

Engineering Control: Reactor must be equipped with a high-efficiency condenser and a dedicated hydrogen vent line.

-

Key Risk:

in methanol generates hydrogen gas (

Phase 2: Execution Steps

-

Dissolution: Charge the ester into THF/Methanol mixture. Cool to

.-

Note: The ester has limited solubility in pure methanol; THF acts as a co-solvent to prevent slurry formation which can trap reagents.

-

-

Controlled Addition: Add

portion-wise (solid or stabilized solution) over 2–4 hours.-

Process Limit: Maintain internal temperature

. Rapid addition causes a delayed exotherm and massive

-

-

Reaction Age: Allow to warm to

and stir for 4–6 hours.-

IPC (In-Process Control): Monitor by HPLC.[1] Target:

starting ester.

-

-

Quenching (The Danger Zone): Cool to

. Slowly add Acetone (0.5 eq) to consume excess hydride, followed by saturated-

Why Acetone? It reacts gently with borohydride to form isopropanol species, avoiding the violent acid-quenching of unreacted hydride.

-

Phase 3: Isolation

-

Solvent Swap: Distill off THF/MeOH under reduced pressure.

-

Extraction: Add Ethyl Acetate and Water. Separation requires pH adjustment to ~8.0 to break boron-complex emulsions.

-

Crystallization: The product crystallizes well from Heptane/Ethyl Acetate (3:1).

Visualization: Process Workflow & Logic

Caption: Figure 1. Scale-up workflow for the reduction of quinoline esters, highlighting critical safety control points (Red) and decision gates (Green).

Troubleshooting Support (Q&A)

Ticket #402: "My reaction stalled at 80% conversion."

User Context: 50g scale, used anhydrous Methanol, added

-

Root Cause 1 (Solubility): The product alcohol is often less soluble than the ester. If it precipitates early, it can coat unreacted

or ester, halting the reaction. -

Root Cause 2 (Reagent Decomposition):

decomposes in methanol over time ( -

Solution:

-

Use THF as a co-solvent (See SOP Phase 1).

-

Add

in portions. If stalling occurs, add a fresh 0.2 eq charge of

-

Ticket #409: "I see a new impurity at RRT 0.85."

User Context: Reaction left overnight at room temperature. Expert Analysis: This is likely 6-Bromoquinoline-2-carboxylic acid (Hydrolysis Impurity).

-

Mechanism: If the starting material contains water, or if the methanol is "wet", hydroxide ions (

) generated from the borohydride decomposition can hydrolyze the ester to the acid instead of reducing it to the alcohol. -

Prevention: Dry solvents are non-negotiable. Ensure starting ester moisture content is

.

Ticket #415: "Violent foaming during workup."

User Context: Quenched directly with 1M HCl. Expert Analysis:

-

The Error: Direct acid quench liberates

gas instantly from unreacted hydrides. It also generates Boric Acid which forms sticky emulsions. -

The Fix: Use the Acetone Method . Acetone reacts with

to form isopropanol derivatives (non-gaseous). Only after the hydride is consumed should you add aqueous ammonium chloride.

Impurity Profile & Data Summary

The following table summarizes the critical impurities to monitor during HPLC method validation.

| Impurity Name | Origin | RRT (Approx) | Control Strategy |

| Start Material (Ester) | Incomplete Reaction | 1.20 | Monitor IPC; Ensure reagent stoichiometry. |

| Acid Impurity | Hydrolysis (Base catalyzed) | 0.40 | Keep system anhydrous; Limit reaction time. |

| Des-bromo Analog | Over-reduction | 0.95 | Rare with |

| Boron-Ester Complex | Incomplete Quench | Smear | Ensure pH > 8 during extraction to fully hydrolyze borates. |

Pathway Logic: Impurity Genealogy

Caption: Figure 2. Impurity genealogy showing the divergence between reduction (desired), hydrolysis (moisture-induced), and hydrogenolysis (metal-induced).

References

-

Bedaquiline Process Development

-

Safety of Borohydride Reductions

-

Synthesis of Quinoline Intermediates

-

Impurity Formation in Quinoline Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105085396A - Intermediate for preparing bedaquiline, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. html.rhhz.net [html.rhhz.net]

- 9. mt.com [mt.com]

- 10. Catalytic enantioselective total synthesis of antitubercular agents (–)-bedaquiline and (–)-sudapyridine enabled by dynamic kinetic resolution-asymmet ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03865K [pubs.rsc.org]

- 11. research.uga.edu [research.uga.edu]

- 12. researchgate.net [researchgate.net]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. researchgate.net [researchgate.net]

Validation & Comparative

Advanced IR Spectroscopy Guide: Hydroxyl Group Analysis in Quinoline Derivatives

Executive Summary

Characterizing hydroxyl groups in quinoline derivatives is a frequent stumbling block in drug development. Unlike simple phenols, hydroxyquinolines exhibit complex spectral behaviors driven by keto-enol tautomerism , intramolecular chelation , and lattice-dependent hydrogen bonding .

This guide moves beyond basic peak assignment. It provides a mechanistic framework for distinguishing between positional isomers (e.g., 2- vs. 8-hydroxyquinoline) and validating structural hypotheses using self-consistent experimental protocols.

Part 1: Mechanistic Foundations

To accurately interpret the IR spectrum of a hydroxyquinoline, one must first categorize the molecule based on the position of the hydroxyl group relative to the nitrogen heteroatom. The causality of spectral shifts lies in three distinct phenomena:

Tautomeric Equilibrium (The "Hidden" Amide)

Relevant Isomers: 2-hydroxyquinoline and 4-hydroxyquinoline.

-

Mechanism: These derivatives do not exist primarily as phenols (enols). They tautomerize to form stable cyclic amides (quinolones).

-

Spectral Consequence: The expected

stretch is often absent or extremely weak.[1] Instead, the spectrum is dominated by a strong carbonyl

Intramolecular Hydrogen Bonding (The Chelate)

Relevant Isomer: 8-hydroxyquinoline (8-HQ).[2]

-

Mechanism: The proximity of the hydroxyl group (C8) to the ring nitrogen enables the formation of a stable 5-membered chelate ring.

-

Spectral Consequence: The

band is shifted to lower frequencies due to bond weakening but remains relatively sharp in solution because the interaction is internal, not lattice-dependent.

Intermolecular Hydrogen Bonding (The Standard Phenol)

Relevant Isomers: 3-, 5-, 6-, and 7-hydroxyquinoline.

-

Mechanism: These isomers function as standard phenols. They form extensive H-bond networks in the solid state but exist as free monomers in dilute non-polar solvents.

-

Spectral Consequence: Massive broadening in solid-state (KBr) spectra; sharp, high-frequency peaks in dilute solution.

Part 2: Comparative Analysis & Data

The following table summarizes the diagnostic peaks required to distinguish these classes.

Table 1: Diagnostic IR Peaks for Quinoline Derivatives ( )

| Derivative Class | Dominant Species | |||

| 2-Hydroxyquinoline | 2-Quinolone (Amide) | N-H: 2800–3200 (Broad, often overlaps C-H) | Strong: 1650–1690 | Weak/Shifted |

| 4-Hydroxyquinoline | 4-Quinolone (Amide) | N-H: 2800–3200 (Broad multiplet) | Strong: 1620–1660 | Weak/Shifted |

| 8-Hydroxyquinoline | Chelated Enol | O-H (Intra): ~3400–3500 (Weak/Med) | Absent | Strong: 1570–1590 |

| 6-Hydroxyquinoline | Phenol | O-H (Inter): 3200–3500 (Broad, Solid)O-H (Free): ~3610 (Sharp, Dilute Soln) | Absent | Strong: 1580–1600 |

Critical Insight: If you observe a strong band between 1620–1690

in a "hydroxyquinoline" sample, you are likely observing the keto-tautomer of a 2- or 4-substituted derivative, not a phenolic impurity.

Part 3: Visualization of Structural Logic

The following diagrams illustrate the decision logic for spectral assignment and the structural causality behind the observed peaks.

Diagram 1: Spectral Assignment Decision Tree

Caption: Logic flow for distinguishing quinoline isomers based on Carbonyl presence and Hydrogen Bonding behavior.

Diagram 2: Structural Causality of Shifts

Caption: Mechanistic comparison showing why 8-HQ retains OH character while 2-HQ shifts to Amide character.

Part 4: Experimental Protocol (Self-Validating)

To confirm the nature of the hydroxyl group and rule out artifacts, perform the Dilution Validation Protocol . This distinguishes intramolecular H-bonding (8-HQ) from intermolecular aggregation (6-HQ).

Protocol: The Dilution Test

Objective: Differentiate between chelated (intra) and aggregated (inter) hydroxyl species.

-

Baseline Scan (Solid State):

-

Prepare a KBr pellet (1-2 mg sample in 100 mg KBr).

-

Observation: Both 6-HQ and 8-HQ will likely show broad bands in the 3200–3500

region due to crystal lattice packing.

-

-

Solution Scan (Concentrated):

-

Dissolve sample in dry

or -

Use a liquid cell with CaF2 or NaCl windows.

-

Observation: Peaks may sharpen slightly, but aggregation persists for 6-HQ.

-

-

Solution Scan (Dilute):

-

Dilute the solution serially to ~0.001 M.

-

Analysis:

-

Case A (Intermolecular / 6-HQ): The broad band at ~3300

disappears. A new, sharp peak appears at ~3600–3620 -

Case B (Intramolecular / 8-HQ): The peak position remains relatively constant (typically ~3400–3500

) regardless of dilution, as the H-bond is internal to the molecule.

-

-

References

-

National Institute of Standards and Technology (NIST).Infrared Spectrum of 8-Quinolinol. NIST Chemistry WebBook, SRD 69.

-

[Link]

-

-

National Institute of Standards and Technology (NIST).Infrared Spectrum of 2(1H)-Quinolinone (Carbostyril). NIST Chemistry WebBook, SRD 69.

-

[Link]

-

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text confirming tautomeric shifts in heterocycles).

-

PubChem. Compound Summary for CID 11374: 6-Hydroxyquinoline. (Spectral data aggregation).[3][4]

-

[Link]

-

- BenchChem.2-Hydroxyquinoline chemical structure and tautomerism. (Detailed analysis of keto-enol equilibrium).

Sources

Halogenated Quinoline Scaffolds: A Comparative Reactivity Guide for 6-Bromo and 6-Chloro Quinoline-2-Methanol

Executive Summary: The Halogen Dilemma

In the synthesis of quinoline-based antimalarials (e.g., Mefloquine analogs) and kinase inhibitors, the choice between 6-bromoquinoline-2-methanol (6-Br-Q2M) and 6-chloroquinoline-2-methanol (6-Cl-Q2M) is often dictated by a trade-off between reactivity and cost-stability .

-

6-Bromo (Br): The "Premium" scaffold. It offers superior reactivity in Palladium-catalyzed cross-couplings and Lithium-halogen exchange. It is the mandatory choice for late-stage functionalization under mild conditions.

-

6-Chloro (Cl): The "Industrial" scaffold. It is significantly cheaper and more robust but requires specialized, expensive ligands (e.g., Buchwald phosphines) or harsh conditions to activate the C-Cl bond.

This guide provides an objective technical comparison to assist in route selection.

Molecular & Electronic Analysis

The reactivity difference is fundamentally grounded in the Carbon-Halogen bond dissociation energy (BDE) and the electronic perturbation of the quinoline ring.

Table 1: Physicochemical Comparison

| Feature | 6-Bromo-Q2M | 6-Chloro-Q2M | Impact on Reactivity |

| C-X Bond Length | ~1.89 Å | ~1.74 Å | Longer bond (Br) = Easier oxidative addition. |

| C-X BDE | ~83 kcal/mol | ~96 kcal/mol | Critical: Cl requires ~13 kcal/mol more energy to break. |

| Electronegativity | 2.96 (Pauling) | 3.16 (Pauling) | Cl deactivates the ring more, making oxidative addition slower. |

| C2-Methanol Effect | Protic (-OH) | Protic (-OH) | Both require protection or excess base during organometallic steps. |

The "2-Methanol" Complication

Unlike simple halo-quinolines, the 2-hydroxymethyl group presents a specific challenge:

-

Protic Interference: The -OH proton (pKa ~16) will quench 1 equivalent of organolithium reagents immediately.

-

Chelation: Upon deprotonation, the resulting alkoxide can coordinate to metal centers, potentially altering solubility or aggregation states, though the 6-position is too distant for directed ortho-metalation (DoM) effects from the C2 position.

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2]

The Suzuki coupling is the most common transformation for this scaffold. The rate-determining step is the Oxidative Addition of the Pd(0) species into the C-X bond.[1]

Mechanism & Performance[4][5][6]

-

6-Bromo: Undergoes rapid oxidative addition with standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts at 60–80°C.

-

6-Chloro: The C-Cl bond is inert to standard catalysts. Successful coupling requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHC) to facilitate oxidative addition.

Visualization: The Activation Barrier

The following diagram illustrates the kinetic bottleneck faced by the Chloro-derivative.

Caption: Comparative Oxidative Addition pathways. The 6-Chloro derivative creates a kinetic bottleneck requiring specialized ligands.

Scenario B: Lithium-Halogen Exchange

This reaction is critical for generating the nucleophilic quinoline species.

The Reactivity Gap[5]

-

6-Bromo: Exchanges cleanly with n-BuLi at -78°C within 15–30 minutes.

-

6-Chloro: Extremely sluggish. Often requires higher temperatures (-40°C to 0°C) or stronger reagents (t-BuLi). Risk: At higher temperatures, n-BuLi acts as a nucleophile, attacking the C2 or C4 position of the quinoline ring (addition reaction) rather than performing the exchange.

Experimental Data Summary (Representative)

| Substrate | Reagent | Conditions | Exchange Yield | Major Side Product |

| 6-Br-Q2M | n-BuLi (2.2 eq) | -78°C, THF | >90% | None (Clean) |

| 6-Cl-Q2M | n-BuLi (2.2 eq) | -78°C, THF | <10% | Recovery of SM |

| 6-Cl-Q2M | t-BuLi (2.2 eq) | -78°C, THF | ~60% | Alkyl-quinoline adducts |

Detailed Experimental Protocols

Protocol 1: Suzuki Coupling of 6-Bromoquinoline-2-methanol

Objective: High-yield coupling with aryl boronic acids.

Rationale: The free alcohol is tolerated by using a mild inorganic base and a polar solvent system, avoiding the need for protection steps.

-

Setup: Charge a reaction vial with 6-bromoquinoline-2-methanol (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (3 mol%).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is essential to dissolve the inorganic base.

-

Base: Add Cs₂CO₃ (2.5 eq). Note: Cs₂CO₃ is preferred over K₂CO₃ for sterically demanding substrates.

-

Reaction: Degas with Nitrogen for 5 mins. Seal and heat to 80°C for 4 hours.

-

Workup: Dilute with EtOAc, wash with brine. The product partitions into the organic phase.

-

Self-Validation: TLC should show complete consumption of the starting bromide (Rf ~0.4 in 50% EtOAc/Hex) and appearance of a fluorescent blue spot (typical for extended quinoline conjugation).

-

Protocol 2: Lithium-Halogen Exchange (The "Protection-First" Method)

Objective: Converting 6-Bromo to 6-Formyl or 6-Carboxy derivatives.

Rationale: Using the free alcohol requires 2 equivalents of n-BuLi (one to quench -OH, one to exchange -Br). This generates a dianion which can be insoluble. We recommend Silyl Protection for reproducibility.

-

Protection (Step A): Treat 6-bromoquinoline-2-methanol with TBSCl (1.1 eq) and Imidazole (1.2 eq) in DCM at RT. Yield: >95%.

-

Exchange (Step B):

-

Dissolve TBS-protected ether (1.0 eq) in anhydrous THF (0.1 M) under Argon.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi (1.1 eq, 1.6M in hexanes) dropwise over 10 mins.

-

Critical Observation: The solution usually turns deep red/orange (lithio-quinoline species).

-

Stir for 20 mins at -78°C.

-

-

Quench: Add electrophile (e.g., DMF for formylation) neat. Stir 10 mins at -78°C, then warm to RT.

-

Deprotection: Treat crude with TBAF to recover the free alcohol.

Decision Matrix

Use the following logic flow to select your starting material:

Caption: Decision Logic for selecting between Bromo and Chloro scaffolds.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming reactivity order of halo-heterocycles).

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2] (Details on Lithium-Halogen exchange kinetics).

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction of aryl halides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link (Foundational work on activating Aryl Chlorides vs Bromides).

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for (6-Bromoquinolin-2-YL)methanol

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of (6-Bromoquinolin-2-YL)methanol. The following guidance is synthesized from data on structurally similar quinoline and pyridine derivatives. A thorough risk assessment must be performed for specific experimental conditions in consultation with your institution's environmental health and safety department.[1]

Hazard Identification and Risk Assessment

-

Skin Irritation: Causes skin irritation.[2]

-

Serious Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[2]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

Due to the presence of the quinoline core, there may be a suspicion of mutagenicity or carcinogenicity, as quinoline itself is suspected of causing genetic defects and may cause cancer.[1] Therefore, a conservative approach to handling is imperative.

Quantitative Hazard Data for Analogous Compounds

| Hazard Classification | Analogous Compound(s) | Key Findings |

| Acute Toxicity (Oral) | 8-Hydroxyquinoline, 7-Hydroxyquinoline | Toxic or harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | 7-Hydroxyquinoline | Harmful in contact with skin.[1] |

| Acute Toxicity (Inhalation) | 7-Hydroxyquinoline | Harmful if inhaled as dust or mist.[1] |

| Skin Corrosion/Irritation | (6-Bromo-pyridin-2-yl)methanol, 7-Hydroxyquinoline | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | (6-Bromo-pyridin-2-yl)methanol, 8-Hydroxyquinoline | Causes serious eye damage or irritation.[1] |

| Respiratory/Skin Sensitization | 8-Hydroxyquinoline | May cause an allergic skin reaction.[1] |

| Germ Cell Mutagenicity | Quinoline | Suspected of causing genetic defects.[1] |

| Carcinogenicity | Quinoline | May cause cancer.[1] |

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk.[1] The following PPE should be worn at all times when handling (6-Bromoquinolin-2-YL)methanol:

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, tested to EN 374).[1] | To prevent skin contact and absorption. Gloves should be changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[3] |